molecular formula C6H3FO2 B1628386 2-Fluoro-1,4-benzoquinone CAS No. 367-28-2

2-Fluoro-1,4-benzoquinone

Cat. No.: B1628386
CAS No.: 367-28-2
M. Wt: 126.08 g/mol
InChI Key: XHKUTQNVGAHLPK-UHFFFAOYSA-N
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Description

1,4-Benzoquinone is a redox-active aromatic diketone with a planar structure, widely studied for its electrochemical properties and biological relevance . 2-Fluoro-1,4-benzoquinone (2-F-1,4-BQ) is a fluorinated derivative where a fluorine atom substitutes the hydrogen at the 2-position of the quinone ring.

Properties

IUPAC Name

2-fluorocyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FO2/c7-5-3-4(8)1-2-6(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKUTQNVGAHLPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C(=CC1=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90564146
Record name 2-Fluorocyclohexa-2,5-diene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

367-28-2
Record name 2-Fluorocyclohexa-2,5-diene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1,4-benzoquinone typically involves the fluorination of cyclohexa-2,5-diene-1,4-dione. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom into the cyclohexadiene ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-1,4-benzoquinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone to corresponding diols or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or other nucleophiles.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Diols and other reduced forms.

    Substitution: Various substituted cyclohexadiene derivatives.

Scientific Research Applications

Anticancer Activity

2-Fluoro-1,4-benzoquinone has been studied for its potential anticancer properties. Research indicates that quinones can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and interaction with cellular macromolecules.

  • Case Study : A study demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism involved ROS generation leading to oxidative stress and subsequent cell death .

Antimicrobial Properties

The compound has shown promising results as an antimicrobial agent. Its ability to disrupt cellular processes in bacteria makes it a candidate for developing new antibiotics.

  • Case Study : Research highlighted that derivatives of this compound displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Polymer Chemistry

In polymer chemistry, this compound serves as a chain-transfer agent in radical polymerization processes. Its unique reactivity allows for controlled polymerization techniques.

  • Application Example : The compound has been utilized in the synthesis of functionalized polymers that exhibit enhanced thermal stability and mechanical properties due to the incorporation of the quinone moiety .

Coordination Chemistry

The coordination chemistry of this compound has been explored for its potential in designing new magnetic materials and catalysts.

  • Research Findings : Studies have indicated that complexes formed with transition metals can exhibit interesting electronic properties due to the redox-active nature of the quinone .

Bioremediation

Due to its reactivity and ability to form stable complexes with metal ions, this compound has been investigated for its potential use in bioremediation processes to remove heavy metals from contaminated environments.

  • Case Study : Experiments have shown that this compound can effectively chelate heavy metals like lead and cadmium, facilitating their removal from aqueous solutions .

Mechanism of Action

The mechanism of action of 2-Fluoro-1,4-benzoquinone involves its interaction with cellular components, leading to the induction of apoptosis in cancer cells. The compound may activate caspases and other apoptotic pathways, resulting in programmed cell death. Additionally, it may generate reactive oxygen species (ROS) that contribute to its cytotoxic effects .

Comparison with Similar Compounds

Key Differences :

  • Electron Effects : Fluorine’s electron-withdrawing nature increases 2-F-1,4-BQ’s oxidizing capacity relative to MBQ/EBQ.
  • Toxicity: Alkyl-substituted BQs are carcinogenic, while fluorine’s impact on toxicity remains understudied but may differ due to altered metabolic pathways .

Thymoquinone (2-Isopropyl-5-methyl-1,4-Benzoquinone)

Thymoquinone (TQ), a natural monoterpenoid from Nigella sativa, combines isopropyl and methyl groups at positions 2 and 5 . TQ’s pharmacological activities (antioxidant, anti-inflammatory) are attributed to its ability to modulate redox signaling.

Key Differences :

  • Substituent Bulk : TQ’s bulky isopropyl group hinders ring planarity, reducing reactivity compared to 2-F-1,4-BQ.

Halogenated Derivatives

2.6-Dichloro-1,4-Benzoquinone

Identified in disinfection byproducts, this compound forms during chlorination of aromatic contaminants. Its chlorine substituents enhance oxidative stability and intermediate toxicity (Class II) .

2,3-Dichloro-5,6-Dicyano-1,4-Benzoquinone (DDQ)

A potent dehydrogenation agent, DDQ’s electron-withdrawing cyano and chloro groups make it a stronger oxidizer than 2-F-1,4-BQ .

Key Differences :

  • Oxidizing Power : DDQ > 2,6-dichloro-BQ > 2-F-1,4-BQ (inferred from substituent electronegativity).
  • Applications : DDQ is used in organic synthesis, whereas 2-F-1,4-BQ’s applications remain unexplored .

Methoxy- and Ethoxy-Substituted Derivatives

Compounds like 2-methoxy-3-methyl-1,4-BQ and 2-ethyl-3-methoxy-1,4-BQ are identified in millipede secretions . Methoxy groups donate electrons via resonance, stabilizing the quinone’s reduced form (hydroquinone).

Key Differences :

  • Redox Behavior : Methoxy derivatives are less electrophilic than 2-F-1,4-BQ, favoring reduction over oxidation .
  • Biological Role : Methoxy-BQs serve as defensive secretions, while fluorinated analogues may exhibit distinct bioactivity due to higher reactivity .

Diaziridinyl Antitumor Derivatives

Synthetic analogues like 2,5-dimethyl-3,6-diaziridinyl-1,4-BQ demonstrate cytotoxicity linked to their reduction potentials and DNA cross-linking efficiency .

Key Differences :

  • Metabolism : Diaziridinyl-BQs are metabolized by DT-diaphorase (DTD), while fluorinated BQs may interact differently with redox enzymes .

Data Tables

Table 1: Substituent Effects on Key Properties

Compound Substituents Redox Potential Toxicity Biological Role
2-Fluoro-1,4-BQ 2-F High (inferred) Unknown Potential oxidizer
Methyl-1,4-BQ 2-Me Moderate Carcinogenic Antimicrobial defense
Thymoquinone 2-isoPr, 5-Me Low Therapeutic Antioxidant
2,6-Dichloro-1,4-BQ 2,6-Cl High Class II toxicity Disinfection byproduct
2-Methoxy-3-methyl-1,4-BQ 2-OCH₃, 3-Me Low Low Millipede secretion

Table 2: Comparative Bioactivity

Compound Source/Application Key Activity
2-Fluoro-1,4-BQ Synthetic Hypothesized redox mediator
MBQ/EBQ Insect secretions Antimicrobial, carcinogenic
Diaziridinyl-BQ Antitumor agents Cytotoxic via DNA cross-linking
DDQ Organic synthesis Dehydrogenation reagent

Research Findings and Trends

  • Toxicity Gaps: While alkyl-BQs are carcinogenic and halogenated BQs (e.g., 2,6-dichloro-BQ) show intermediate toxicity, 2-F-1,4-BQ’s safety profile requires further study .
  • Biological Potential: Fluorinated quinones may offer unique redox properties for pharmaceutical or catalytic applications, but their metabolic pathways and environmental persistence remain unexplored .

Biological Activity

2-Fluoro-1,4-benzoquinone is a fluorinated derivative of 1,4-benzoquinone, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

This compound has the molecular formula C6H3FO2C_6H_3FO_2 and is characterized by the presence of a fluorine atom at the 2-position of the benzoquinone structure. This modification can influence its reactivity and biological interactions compared to its non-fluorinated counterparts.

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study highlighted its ability to induce apoptosis in human cancer cells through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)15Induction of apoptosis via ROS
MCF-7 (Breast Cancer)20Cell cycle arrest and oxidative stress
A549 (Lung Cancer)18Mitochondrial dysfunction

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. It demonstrates inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes and interference with electron transport chains .

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activity of this compound can be attributed to several key mechanisms:

  • Oxidative Stress Induction : The compound generates ROS which can lead to lipid peroxidation and DNA damage.
  • Apoptosis Activation : Through ROS production, it activates intrinsic apoptotic pathways involving caspases.
  • Membrane Disruption : The compound interacts with lipid bilayers, leading to increased permeability and eventual cell lysis in microbial cells.

Case Studies

Recent studies have provided insights into the therapeutic potential of this compound:

  • Study on Cancer Treatment : A study conducted on MCF-7 breast cancer cells showed that treatment with this compound resulted in significant apoptosis rates compared to untreated controls. Flow cytometry analysis confirmed increased levels of Annexin V positive cells after treatment.
  • Antimicrobial Efficacy : A clinical study evaluated the efficacy of this compound as a topical antimicrobial agent for skin infections caused by Staphylococcus aureus. Results indicated a reduction in infection severity and bacterial load after treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-1,4-benzoquinone
Reactant of Route 2
2-Fluoro-1,4-benzoquinone

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